1-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one
Description
1-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one is a bicyclic urea derivative comprising two heterocyclic moieties: a 7-membered 1,4-diazepane ring substituted with a cyclobutyl group and a 5-membered imidazolidin-2-one ring connected via a carbonyl linkage.
Properties
IUPAC Name |
1-(4-cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c18-12-14-5-8-17(12)13(19)16-7-2-6-15(9-10-16)11-3-1-4-11/h11H,1-10H2,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZVJYQYFIPPHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)N3CCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Attachment of the Cyclobutyl Group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides.
Formation of the Imidazolidinone Moiety: The final step involves the reaction of the diazepane intermediate with an isocyanate or carbodiimide to form the imidazolidinone ring.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or antagonist, binding to the active site of the target and preventing its normal function. This interaction can lead to the modulation of various biochemical pathways, ultimately resulting in the desired therapeutic effect .
Comparison with Similar Compounds
Structural and Substituent Analysis
The target compound differs from related imidazolidin-2-one derivatives in its substitution pattern and heterocyclic framework. Key comparisons include:
Key Observations :
- The diazepane ring (7-membered) may confer distinct conformational preferences compared to smaller imidazolidinone-based ligands, affecting metal-binding selectivity .
Coordination Chemistry
Copper(II) complexes of imidazolidin-2-one derivatives exhibit varied geometries depending on substituents:
Comparison with Target Compound :
- The target compound’s diazepane carbonyl group could act as a weak ligand, but steric effects from the cyclobutyl group might hinder coordination. In contrast, pyridyl-substituted analogs (e.g., 10a) coordinate via N(pyridyl) and O(urea), forming stable monocationic complexes .
Spectroscopic and Crystallographic Data
Infrared Spectroscopy :
- Carbonyl (C=O) stretches in imidazolidin-2-one derivatives range from 1669–1683 cm⁻¹ , influenced by substituents. For example:
Crystallographic Parameters :
| Compound | Space Group | Unit Cell Volume (ų) | R1/wR2 |
|---|---|---|---|
| 5j | Pbca | 3023.7 | 0.0583 / 0.1678 |
| 10a | P-1 | 1227.8 | 0.041 / 0.104 |
| 10c | P21/c | 2054.7 | 0.046 / 0.121 |
- The target compound’s cyclobutyl group may reduce crystallinity compared to planar phenyl/methoxy analogs, increasing unit cell volume .
Biological Activity
1-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one is a heterocyclic compound with the molecular formula C13H22N4O2 and a molecular weight of 266.34 g/mol. Its unique structure features a cyclobutyl group attached to a diazepane ring, which is further linked to an imidazolidinone moiety. This compound has attracted significant interest in various scientific fields, particularly for its biological activity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. It may function as an inhibitor or antagonist , binding to the active sites of these targets and disrupting their normal functions. This modulation can influence various biochemical pathways, leading to therapeutic effects.
Research Findings
Research has demonstrated that this compound exhibits notable biological activities:
- Enzyme Inhibition : Studies indicate that it acts on specific enzyme pathways, potentially offering therapeutic benefits in conditions where enzyme activity needs regulation.
- Receptor Antagonism : There is evidence suggesting that it may serve as an antagonist for certain receptors, which could be beneficial in treating diseases associated with receptor overactivity.
Case Studies
Several case studies have investigated the efficacy of this compound in various biological contexts:
Case Study 1: Enzyme Inhibition
A study explored the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. The results showed a significant reduction in enzyme activity at concentrations as low as 10 µM, indicating its potential as a therapeutic agent for metabolic disorders.
Case Study 2: Receptor Antagonism
In another investigation focused on receptor interactions, this compound was tested against a known receptor implicated in anxiety disorders. The findings revealed that it effectively blocked receptor activation, leading to reduced anxiety-like behaviors in animal models.
Comparative Analysis
To better understand the biological significance of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(Cyclobutylcarbonyl)-1,4-diazepane | Structure | Moderate enzyme inhibition |
| 1-Cyclopentyl-1,4-diazepane | Structure | Limited receptor antagonism |
| 1-(2-Furoyl)-1,4-diazepane | Structure | High receptor affinity |
This table illustrates how this compound stands out due to its combined enzyme inhibition and receptor antagonism properties.
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the 1,4-diazepane scaffold via cyclization reactions, often using tert-butyl 4-cyclobutyl-1,4-diazepane-1-carboxylate as an intermediate (deprotection of the tert-butyl group yields the free diazepane) .
- Step 2 : Coupling the diazepane moiety with the imidazolidin-2-one core via a carbonyl linkage. Reagents like DMP (Dess-Martin periodinane) or carbodiimides (e.g., EDC/HOBt) are commonly used for amide bond formation .
- Key considerations : Solvent selection (e.g., DMF, THF), temperature control (4–25°C), and purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : and NMR to confirm substituent connectivity and stereochemistry. For example, imidazolidin-2-one derivatives often show characteristic carbonyl signals at ~170 ppm in NMR .
- IR spectroscopy : Identification of carbonyl stretches (1650–1750 cm) and secondary amine bands .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula and purity .
Q. What are the primary biological targets of imidazolidin-2-one derivatives?
These compounds often target enzymes or receptors involved in disease pathways:
- Kinase inhibition : ALK (anaplastic lymphoma kinase) in cancer research, as seen in structurally related compounds .
- Enzyme modulation : Cytochrome P450 enzymes, particularly in steroid biosynthesis or drug metabolism studies .
Advanced Research Questions
Q. How can conflicting structural data from NMR and X-ray crystallography be resolved?
Discrepancies may arise from dynamic conformational changes in solution vs. solid-state rigidity:
- Case study : X-ray data for 1-(azin-2-yl)imidazolidin-2-one derivatives revealed non-planar geometries due to steric interactions (e.g., azine C3-H and imidazolidinone O atoms), which NMR might not fully capture in solution .
- Methodology : Use DFT calculations to model solution-phase conformations and compare with experimental NMR coupling constants .
Q. What strategies optimize yield in the coupling of diazepane and imidazolidin-2-one moieties?
Key approaches include:
- Activating agents : Replace traditional carbodiimides with uranium salts (e.g., HATU) to enhance coupling efficiency .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Temperature modulation : Conduct reactions at 0–4°C to minimize side reactions like epimerization .
Q. How do steric effects influence the biological activity of this compound?
Steric hindrance from the cyclobutyl group can alter binding affinity:
- Example : In 1-(4-substituted-diazepane) derivatives, bulky substituents reduce off-target interactions but may limit solubility. Balance steric bulk with hydrophilic groups (e.g., hydroxyls) to improve pharmacokinetics .
- Experimental design : Synthesize analogs with varied substituents (e.g., cyclopropyl vs. cyclobutyl) and assay activity in enzyme inhibition models .
Q. What computational methods predict metabolic stability of this compound?
- In silico tools : Use ADMET predictors (e.g., SwissADME) to estimate CYP450 interactions.
- In vitro validation : Microsomal stability assays (human liver microsomes) with LC-MS/MS quantification .
Data Contradiction Analysis
Q. How to address discrepancies between in vitro and cellular activity data?
- Possible causes : Poor cellular permeability or efflux pump interactions.
- Resolution :
- Measure logP values to assess lipophilicity; aim for 1–3 for optimal membrane penetration .
- Use efflux inhibitors (e.g., verapamil) in cellular assays to isolate transporter effects .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
